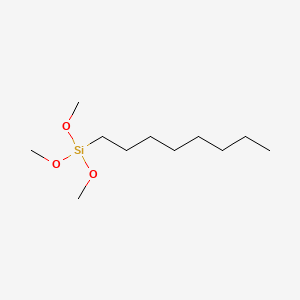

Trimethoxy(octyl)silane

Descripción

Organosilane Classification and Structural Context

Trimethoxy(octyl)silane, with the chemical formula C₁₁H₂₆O₃Si, belongs to the family of organofunctional silanes. chemicalbook.comresearchgate.net These hybrid inorganic-organic compounds are characterized by the general formula RₙSiX₄₋ₙ, where 'R' represents an organofunctional group and 'X' denotes a hydrolyzable alkoxy group. researchgate.netspast.org In the case of this compound, the non-hydrolyzable organofunctional group is an octyl group (CH₃(CH₂)₇), and the hydrolyzable groups are three methoxy (B1213986) groups (OCH₃). cymitquimica.comsigmaaldrich.com

The structure of these molecules is pivotal to their function. The silicon atom, like carbon, forms four bonds. garzantispecialties.com The presence of both organic and inorganic functional groups on the same silicon atom allows them to act as a bridge between different types of materials. labinsights.nlencyclopedia.pub The alkoxy groups (methoxy in this case) are labile and react with water in a process called hydrolysis to form silanol (B1196071) groups (Si-OH). spast.orggarzantispecialties.comgelest.com These silanols can then condense with hydroxyl groups on the surface of inorganic substrates or with other silanol groups to form stable siloxane bonds (Si-O-Si). researchgate.netgarzantispecialties.comgelest.com The octyl group, being a long-chain alkyl group, imparts hydrophobic (water-repellent) characteristics to the modified surface. smolecule.comresearchgate.net

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₂₆O₃Si | chemicalbook.com |

| Molecular Weight | 234.41 g/mol | chemicalbook.comsigmaaldrich.com |

| CAS Number | 3069-40-7 | nih.gov |

| Density | 0.907 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.416 | sigmaaldrich.comchemicalbook.com |

| Appearance | Colorless transparent liquid | chemicalbook.comchemicalbook.com |

Research Significance in Advanced Materials Science

The dual functionality of this compound makes it a versatile tool in advanced materials science, with applications spanning from hydrophobic coatings to nanocomposites. pubcompare.ai Its primary role is as a surface modifier and coupling agent. smolecule.com

As a surface modifier , this compound is extensively used to impart hydrophobicity to various surfaces, including glass, metals, and ceramics. smolecule.com This water-repellent property is crucial for enhancing corrosion resistance and developing self-cleaning surfaces. smolecule.com The mechanism involves the hydrolysis of the methoxy groups to silanols, which then form covalent bonds with the substrate, creating a durable hydrophobic layer. smolecule.comgelest.com Research has demonstrated its effectiveness in creating superhydrophobic surfaces with high water contact angles. mdpi.com

As a coupling agent , it improves the adhesion between inorganic materials (like fillers) and organic polymers. smolecule.com This is particularly significant in the development of composite materials, where strong interfacial adhesion is key to achieving enhanced mechanical properties. smolecule.com By modifying the surface of inorganic fillers, this compound improves their dispersion and compatibility within the polymer matrix, leading to stronger and more durable composites. smolecule.comresearchgate.net

Furthermore, this compound is utilized in the synthesis of functional materials through techniques like sol-gel processing and the formation of self-assembled monolayers (SAMs). smolecule.com In sol-gel processes, it acts as a precursor for creating silica-based materials with controlled porosity and surface functionality. smolecule.com In the context of SAMs, it enables the creation of highly ordered molecular layers with tailored properties for applications in electronics, sensors, and biomaterials. smolecule.comnih.gov

| Application Area | Function | Research Finding | Reference |

|---|---|---|---|

| Hydrophobic Coatings | Surface Modification | Creates water-repellent coatings on glass, metals, and ceramics, enhancing corrosion resistance. | smolecule.com |

| Composite Materials | Coupling Agent | Improves mechanical properties by enhancing interfacial adhesion between inorganic fillers and organic matrices. | smolecule.comresearchgate.net |

| Nanotechnology | Surface Functionalization | Modifies silica (B1680970) nanoparticles to improve hydrophobicity and dispersibility in organic solvents. | scientificlabs.co.uk |

| Biomaterials | Surface Modification | Can enhance the biocompatibility of medical devices by reducing protein adsorption. | smolecule.com |

| Photonic Devices | Adhesion Promotion | Functionalizes silica surfaces to promote adhesion with gold nanoparticles in nanocomposite fabrication. | scientificlabs.co.uk |

Historical Context of Silane (B1218182) Coupling Agent Development

The development of silane coupling agents dates back to the 1940s, driven by the need to improve the performance of glass fiber-reinforced plastics. ontosight.aiyg-1.com Early research discovered that these organosilicon compounds could act as a "molecular bridge" between the hydrophilic glass fibers and the organic resin matrix, preventing debonding, especially in the presence of moisture. yg-1.com The first patent for a silane coupling agent was issued in 1946. ontosight.ai

Initially, the focus was on improving the adhesion and durability of composite materials. ontosight.aimdpi.com Over the decades, the field has evolved significantly, with the development of a wide variety of organofunctional silanes tailored for specific applications. labinsights.nlmdpi.com The 1960s saw the introduction and initial development of many silane coupling agents that are still in use today. labinsights.nl

The understanding of the reaction mechanisms, including hydrolysis and condensation, has also deepened over time, allowing for more controlled and effective surface modifications. researchgate.nettandfonline.comnih.gov Researchers have studied the kinetics of these reactions under various conditions to optimize the performance of silane treatments. tandfonline.comscribd.com The development has also been influenced by environmental concerns, leading to research into more eco-friendly, water-based silane systems. labinsights.nl Today, silane coupling agents are indispensable in numerous industries, including automotive, construction, and electronics, with their applications continually expanding into new areas like nanotechnology and biomedicine. ontosight.ai

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

trimethoxy(octyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEPHPOFYLLFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

199456-81-0 | |

| Record name | Silane, trimethoxyoctyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199456-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80863094 | |

| Record name | Trimethoxycaprylylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Silane, trimethoxyoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3069-40-7 | |

| Record name | Octyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoxycaprylylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethoxyoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxycaprylylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxyoctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHOXYCAPRYLYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ07E4LW2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Kinetics in Scholarly Contexts

Hydrolysis of Alkoxy Groups

The fundamental reaction mechanism of trimethoxy(octyl)silane involves the hydrolysis of its methoxy (B1213986) groups (OCH3). This process is a cornerstone of its function as a surface modifying and coupling agent. smolecule.com Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, the silicon-oxygen bonds of the methoxy groups are targeted.

The primary product of the hydrolysis of this compound is octylsilanetriol, a molecule containing three silanol (B1196071) (Si-OH) groups, and methanol (B129727) as a byproduct. dakenchem.com These silanol groups are polar and highly reactive, making them capable of condensing with other silanol groups to form stable siloxane (Si-O-Si) bonds or with hydroxyl groups present on the surface of various substrates. smolecule.comnih.govdtic.mil

The formation of these silanol intermediates is the critical step that allows this compound to function as a coupling agent, bridging the interface between inorganic materials (like glass or metal oxides) and organic polymers. smolecule.com The efficiency of subsequent condensation and bonding is directly dependent on the successful hydrolysis and generation of these silanol moieties.

The rate of hydrolysis of alkoxysilanes like this compound is significantly influenced by pH. The reaction can be catalyzed by both acids and bases. smolecule.comgelest.comgoogle.com Generally, the hydrolysis rate is at its minimum around a neutral pH of 7 and increases under both acidic and basic conditions. smolecule.comafinitica.com

Under acidic conditions (pH < 7), the reaction is accelerated through the protonation of the oxygen atom in the alkoxy group. This protonation makes the group a better leaving group, thereby increasing the electrophilicity of the silicon atom and facilitating a nucleophilic attack by a water molecule. gelest.comnih.gov Acid-catalyzed hydrolysis is typically faster than base-catalyzed hydrolysis. smolecule.comgelest.com

Under basic conditions (pH > 7), the reaction is catalyzed by the hydroxyl ion (OH-), a strong nucleophile, which directly attacks the silicon atom. unm.edu This leads to the displacement of the methoxy group. While effective, this mechanism is generally slower than the acid-catalyzed pathway for many alkoxysilanes. For the closely related compound, triethoxy-n-octylsilane, hydrolysis is reported to be extremely slow under acidic, neutral, or alkaline conditions, but can be accelerated by a base catalyst like triethylamine (B128534) (TEA). researchgate.net

The kinetics of this compound hydrolysis are complex and governed by several interconnected factors. While specific kinetic rate constants for this compound are not extensively detailed in the provided literature, the behavior of similar alkoxysilanes provides a strong framework for understanding the influential parameters. The hydrolysis reaction is generally considered to follow pseudo-first-order kinetics with respect to the silane (B1218182) concentration when water is in excess. nih.gov

The choice of solvent plays a critical role in the hydrolysis kinetics. Since this compound is insoluble in water, a co-solvent, typically an alcohol like ethanol (B145695) or methanol, is often used to create a homogeneous reaction medium. smolecule.com The presence of such organic solvents can, however, influence the reaction rate. Studies on other trimethoxysilanes have shown that increasing the concentration of ethanol in an ethanol/water solution can lead to a delay in the hydrolysis rate. elsevier.esresearchgate.net This is attributed to the reduced concentration of water available for the reaction. The type of alcohol can also matter; for instance, the hydrolysis of tetraethoxysilane (TEOS) proceeds faster in methanol than in ethanol under similar conditions. nih.gov

The relative concentrations of the reactants, particularly the water-to-silane ratio, are a critical parameter in controlling the hydrolysis process.

Water/Silane Ratio: A higher concentration of water generally leads to a faster rate of hydrolysis. dakenchem.comelsevier.es The amount of water available dictates not only the speed of the reaction but also the extent to which the silane molecules are hydrolyzed. A stoichiometric amount of water is required to hydrolyze all three methoxy groups. Insufficient water will result in partially hydrolyzed species, while a large excess of water can drive the reaction to completion but may also influence the subsequent condensation reactions. elsevier.es

| Concentration of OTES (M) | Hydrolysis Rate Constant (kh, min-1) | Condensation Rate Constant (kc, m2 mmol-1 min-1) |

|---|---|---|

| 0.001 | 0.6 | 72 |

| 0.01 | 0.7 | 82 |

Kinetic Rate Studies and Influencing Factors

Impact of Organo-Functional Groups

The reactivity of alkoxysilanes, such as this compound, is governed by both steric and inductive factors associated with their organic substituents. The non-hydrolyzable octyl group (C8H17) plays a crucial role in the kinetics of both hydrolysis and subsequent condensation reactions primarily through steric hindrance.

The hydrolysis of this compound is the initial step required for its subsequent reactions, involving the conversion of methoxy groups (-OCH3) to silanol groups (-OH). The bulky nature of the long octyl chain sterically hinders the approach of water molecules to the silicon center. This steric crowding slows the rate of hydrolysis significantly compared to silanes with smaller alkyl groups (e.g., methyl or ethyl). nih.govosti.gov Studies on similar long-chain alkyltrialkoxysilanes have demonstrated that their hydrolysis rates are exceptionally slow under neutral, acidic, and alkaline conditions. researchgate.net This effect is a general trend observed in organoalkoxysilanes, where increasing the size of the alkyl group retards the hydrolysis rate. nih.govosti.gov

Similarly, the condensation rate is also affected by the steric bulk of the octyl group. While hydrolysis is sensitive to both steric and inductive effects, the condensation reaction, which involves the interaction of two silicon centers, is even more profoundly impacted by steric factors. nih.gov The large octyl group can impede the close approach required for the formation of a siloxane (Si-O-Si) bridge between two hydrolyzed silane molecules.

The table below compares the expected relative hydrolysis rates of various organotrimethoxysilanes, illustrating the impact of the organo-functional group's size.

| Organo-Functional Group | Silane Compound | Expected Relative Hydrolysis Rate | Primary Influencing Factor |

|---|---|---|---|

| Methyl (-CH₃) | Trimethoxy(methyl)silane | Fastest | Minimal steric hindrance |

| Propyl (-C₃H₇) | Trimethoxy(propyl)silane | Intermediate | Moderate steric hindrance |

| Octyl (-C₈H₁₇) | This compound | Slowest | Significant steric hindrance osti.govresearchgate.net |

Condensation Reactions

Following hydrolysis, the resulting octylsilanetriol molecules are highly reactive and undergo condensation to form larger structures. This process is fundamental to the formation of silicone polymers and surface coatings. nih.gov

Formation of Siloxane Bonds

The condensation reaction proceeds through the formation of siloxane bonds (Si-O-Si), which form the backbone of the resulting oligomers and polymers. wikipedia.org This occurs when a silanol group from one molecule reacts with either a silanol group or a remaining methoxy group on another molecule. wikipedia.org

There are two primary pathways for this reaction:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a molecule of methanol.

Si-OH + CH₃O-Si → Si-O-Si + CH₃OH

These condensation reactions are reversible, though the equilibrium typically favors the formation of the more stable siloxane bond. chemicaldynamics.net The reaction mechanism can be catalyzed by both acids and bases. In acidic media, a silanol group is protonated, making the silicon atom more susceptible to nucleophilic attack by another silanol. nih.gov In basic media, a silanol is deprotonated to form a reactive silonate anion, which then attacks another neutral silanol. nih.gov

Self-Condensation vs. Cross-Condensation Pathways

This compound can undergo condensation with other identical molecules in a process known as self-condensation . This leads to the formation of poly(octylsiloxane) oligomers or a cross-linked network where each silicon atom is attached to an octyl group. researchgate.net Self-condensation is promoted at higher temperatures and concentrations. researchgate.net

Alternatively, when other reactive species are present, cross-condensation can occur. A common example is the reaction of hydrolyzed this compound with hydroxyl groups on a substrate surface (cross-condensation with a surface) or with other types of hydrolyzed silanes like tetraethoxysilane (TEOS). The steric hindrance of the octyl group can slow the rate of self-condensation, which may favor cross-condensation pathways when a more reactive partner is available.

Polymerization and Oligomerization Kinetics

The polymerization of organotrialkoxysilanes like this compound does not typically result in simple linear chains. Due to the presence of three reactive sites on each silicon atom after hydrolysis, branched or cross-linked network structures are commonly formed. nih.gov The water-to-silane ratio is a critical parameter that can influence the structure of the resulting oligomers, with different ratios favoring the formation of linear, cyclic, or more complex bicyclic structures. nih.gov While specific kinetic rate constants for this compound are not widely published, the general principles of alkoxysilane polymerization apply. The reaction is often reported as being pseudo-first order with respect to the silane concentration. nih.gov

Interfacial Interaction Mechanisms

A primary application of this compound is the modification of surfaces, which relies on its ability to form stable bonds with various substrates. smolecule.com

Covalent Bonding with Hydroxylated Surfaces

This compound is highly effective at forming durable, covalent bonds with hydroxylated surfaces, such as those of silica (B1680970), glass, and many metal oxides. researchgate.net The mechanism involves a two-step process:

Hydrolysis: The three methoxy groups on the silane molecule react with water present on the surface or in the solvent to form reactive silanol (Si-OH) groups.

Condensation: These newly formed silanol groups react with the hydroxyl groups (-OH) on the substrate surface. This is a cross-condensation reaction that forms a stable, covalent siloxane bond (Si-O-Substrate) and releases a molecule of water.

A single this compound molecule can form up to three such bonds with the surface, leading to a very robust and durable attachment. researchgate.net Furthermore, adjacent silane molecules can undergo self-condensation, forming a cross-linked polysiloxane network on the surface. This process effectively grafts the hydrophobic octyl chains onto the substrate, transforming a typically hydrophilic surface into a hydrophobic one. researchgate.net

| Step | Reaction | Description |

|---|---|---|

| 1. Hydrolysis | R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH | Methoxy groups are replaced by hydroxyl groups in the presence of water, forming a reactive silanetriol. chemicaldynamics.net |

| 2. Condensation | R-Si(OH)₃ + 3(HO-Substrate) → R-Si(O-Substrate)₃ + 3H₂O | The silanol groups condense with surface hydroxyls, forming covalent bonds to the substrate. researchgate.net |

| 3. Cross-linking | R-Si(OH)₃ + R-Si(OH)₃ → (R-SiO₁.₅)n + nH₂O | Adjacent hydrolyzed silane molecules can self-condense to form a polymeric network on the surface. chemicaldynamics.net |

Note: 'R' represents the octyl group.

Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the reaction mechanisms of this compound, influencing its interactions in both its unhydrolyzed and hydrolyzed states. These non-covalent interactions are fundamental to its function as a surface modifier and coupling agent, particularly in its adhesion to inorganic substrates.

The most significant hydrogen bonding, however, occurs after the hydrolysis of the methoxy groups. The initial step in the application of most silane coupling agents involves hydrolysis to form reactive silanol groups (Si-OH). researchgate.netnih.gov This conversion transforms the molecule into octylsilanetriol, a species with three hydroxyl groups directly attached to the silicon atom.

These silanol groups are highly effective hydrogen bond donors and acceptors. ic.ac.uk The relatively high acidity of the silanol group's proton makes it a strong hydrogen bond donor, while the oxygen atom can act as a proton acceptor. ic.ac.uk This dual capability allows for the formation of extensive hydrogen-bonded networks, both between silanol molecules themselves (leading to oligomerization) and with hydroxyl groups present on the surface of inorganic substrates like silica, glass, or metal oxides. dtic.mil

Research on various organosilanols has confirmed their tendency to form strong intermolecular hydrogen bonds in both solution and solid states. nih.govsemanticscholar.org Infrared spectroscopy studies show that the O-H stretching vibration of silanols is found at significantly lower wavenumbers (typically 3150–3350 cm⁻¹) compared to "free" hydroxyl groups, which is indicative of strong hydrogen bonding. nih.gov Computational studies on similar alkyltrialkoxysilanes have also pointed to the formation of hydrogen bonds during their polycondensation on surfaces. hydrophobe.org

This initial hydrogen bonding between the silanol groups of hydrolyzed this compound and the substrate is a critical precursor to the formation of durable covalent Si-O-Si bonds. While the eventual adhesion is primarily due to chemical bonding, the hydrogen bonds facilitate the proper orientation and proximity of the silane molecules to the surface. dtic.mil In some applications, such as with perovskite solar cells, hydrogen bonds between the silane's hydroxy groups and surface anions have been shown to suppress ion migration, thereby enhancing stability. researchgate.net

The table below presents data from a study on trimethoxy(1-naphthyl)silane, which serves as an analogue to illustrate the geometric parameters of hydrogen bonds where a silicon-bound methoxy group acts as the acceptor. d-nb.info

| Interacting Atoms | Bond Type | Distance (Å) | Angle (°) |

| C6-H6···O2 | Hydrogen Bond | H6···O2 = 2.527 | C6-H6···O2 = 161.88 |

| C6···O2 | Interatomic Distance | 3.458 | N/A |

Advanced Synthesis Methodologies and Control in Academic Research

Sol-Gel Processing Techniques

The sol-gel process is a cornerstone of advanced synthesis, involving the transition of a system of colloidal particles (sol) into an integrated network (gel). For trimethoxy(octyl)silane, this process is initiated by hydrolysis and condensation reactions of the methoxysilane (B1618054) groups.

The formation of a stable sol from this compound is a two-step process involving hydrolysis and condensation. The hydrolysis reaction replaces the methoxy (B1213986) groups (-OCH₃) with hydroxyl groups (-OH), forming silanols. This is followed by condensation of these silanol (B1196071) groups to form siloxane bonds (Si-O-Si), which create the network structure of the gel.

Hydrolysis: C₈H₁₇Si(OCH₃)₃ + 3H₂O → C₈H₁₇Si(OH)₃ + 3CH₃OH

Condensation: 2C₈H₁₇Si(OH)₃ → (C₈H₁₇Si(OH)₂)O(Si(OH)₂C₈H₁₇) + H₂O

In academic research, controlling the rates of these two competing reactions is paramount to achieving desired material properties. The long octyl chain of this compound introduces steric hindrance, which can slow down both the hydrolysis and condensation rates compared to smaller alkoxysilanes. Acidic conditions are known to enhance the rate of hydrolysis while slowing down the condensation reactions. researchgate.net This allows for a greater concentration of silanol intermediates to be present in the solution before significant network formation occurs.

The precise control of the sol-gel process is achieved by manipulating several key parameters. These parameters influence the kinetics of hydrolysis and condensation, and ultimately the structure and properties of the final material.

The pH of the reaction medium is a critical factor in the sol-gel synthesis of this compound. It directly influences the rates of both hydrolysis and condensation.

Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis reaction is accelerated due to the protonation of the methoxy groups, making them better leaving groups. nih.gov Conversely, the condensation reaction is slower in acidic media. This differential in reaction rates allows for the formation of more linear or randomly branched polymer chains.

Basic Conditions (pH > 7): In basic media, the condensation reaction is significantly faster than the hydrolysis reaction. nih.gov This leads to the rapid formation of highly branched, compact, and more particulate silica (B1680970) networks.

The choice of pH allows for the tailoring of the final material's porosity and structure. For instance, a lower pH might be chosen to create a less dense, more open network.

| pH Condition | Relative Hydrolysis Rate | Relative Condensation Rate | Resulting Structure |

|---|---|---|---|

| Acidic (e.g., pH 1-4) | Fast | Slow | Linear or randomly branched polymers |

| Neutral (e.g., pH 7) | Slow | Slow | - |

| Basic (e.g., pH 10-11) | Slow | Fast | Highly branched, particulate networks |

The molar ratio of water to this compound is a crucial parameter that dictates the extent of the hydrolysis reaction. Stoichiometrically, three moles of water are required to fully hydrolyze one mole of this compound.

Sub-stoichiometric Water Ratios (R < 3): When the water-to-silane ratio (R) is less than 3, incomplete hydrolysis occurs, leaving some methoxy groups unreacted. This can lead to a more hydrophobic and less cross-linked final material.

Stoichiometric and Super-stoichiometric Water Ratios (R ≥ 3): Using a stoichiometric or excess amount of water promotes more complete hydrolysis, leading to a higher concentration of silanol groups. osti.gov This, in turn, can result in a more densely cross-linked and rigid gel network. In some academic studies, a water-to-precursor ratio of 1.5 to 6.0 has been utilized for the sol-gel polymerization of various organotrialkoxysilanes. osti.gov

| Water/Silane (B1218182) Molar Ratio (R) | Effect on Hydrolysis | Impact on Final Material |

|---|---|---|

| R < 3 | Incomplete | More hydrophobic, less cross-linked |

| R = 3 | Stoichiometrically complete | Higher potential for cross-linking |

| R > 3 | Complete, excess water | Denser, more rigid network |

The choice of catalyst is instrumental in controlling the kinetics of the sol-gel process. Both acid and base catalysts are commonly employed in academic research.

Acid Catalysts: Common acid catalysts include hydrochloric acid (HCl) and formic acid. osti.gov As mentioned, these catalysts primarily accelerate the hydrolysis step.

Base Catalysts: Base catalysts, such as sodium hydroxide (B78521) (NaOH) and ammonium (B1175870) hydroxide (NH₄OH), are effective in promoting the condensation reaction. osti.govnih.gov Triethylamine (B128534) (TEA) has also been used to catalyze both hydrolysis and self-condensation reactions of silanes. sci-hub.se

The selection of a specific catalyst and its concentration allows for fine-tuning of the gelation time and the final morphology of the material. For example, a study on hybrid sol-gel coatings used ammonium hydroxide to achieve a pH of 10.5. nih.gov

Reaction temperature and duration are key parameters for controlling the sol-gel process.

Duration: The duration of the reaction is critical to ensure the completion of the hydrolysis and condensation processes. The optimal duration can vary significantly depending on the other reaction parameters such as pH, catalyst, and temperature. For instance, under certain conditions, a reaction might be stirred for 24 to 48 hours to ensure complete hydrolysis and initiate condensation. mdpi.com Monitoring the reaction over time, often using techniques like NMR spectroscopy, is a common practice in academic research to understand the evolution of the sol-gel process. researchgate.net

| Parameter | Effect | Considerations in Academic Research |

|---|---|---|

| Temperature | Increases rates of hydrolysis and condensation | Control is crucial to avoid rapid, uncontrolled gelation and ensure material homogeneity. |

| Duration | Determines the extent of reaction completion | Optimized based on other parameters to achieve the desired degree of cross-linking and network formation. |

Influencing Parameters in Sol-Gel Synthesis

Surface Functionalization Strategies

This compound is a versatile molecule extensively utilized in academic research for the surface functionalization of a wide range of materials. Its bifunctional nature, featuring a hydrophobic octyl group and three hydrolyzable methoxy groups, allows it to act as a coupling agent and surface modifier. smolecule.com The methoxy groups react with water to form reactive silanol groups (Si-OH). These silanols can then covalently bond to hydroxyl-rich surfaces, such as silica, glass, and metal oxides, through condensation reactions, forming stable siloxane (Si-O-Si) linkages. smolecule.cominnospk.com This process effectively alters the surface chemistry, imparting properties like hydrophobicity. smolecule.com

Grafting techniques are employed to covalently attach polymer chains to a substrate surface, and silanes like this compound can play a role in preparing the surface for such modifications. The two primary strategies are "grafting to" and "grafting from". biomedres.inforesearchgate.net

In the "grafting to" approach, pre-synthesized polymers with reactive end-groups are attached to a suitable substrate. biomedres.info For the "grafting from" method, initiator molecules are first immobilized on the surface, and then monomers are polymerized directly from these anchored sites. biomedres.infosoton.ac.uk In both strategies, the initial covalent attachment to the substrate is critical. This compound and similar organosilanes achieve this by forming strong siloxane bonds with the substrate. The process begins with the hydrolysis of the methoxy groups in the presence of surface-adsorbed water, creating silanol intermediates. These silanols then undergo condensation with the hydroxyl groups on the substrate, creating a robust, covalently attached layer. innospk.comnih.gov

The density of the grafted chains on the surface is a critical parameter that influences the final properties of the modified material. The "grafting to" and "grafting from" methods offer different levels of control over this parameter.

The "grafting to" method is often limited by steric hindrance; as more polymer chains attach to the surface, they create a barrier that repels incoming chains, thus limiting the achievable graft density. biomedres.infosoton.ac.uk In contrast, the "grafting from" approach allows for the formation of much denser polymer brushes. soton.ac.uk This is because the small monomer molecules can easily diffuse to the initiator-functionalized surface to participate in the polymerization process, bypassing the steric limitations of attaching large, pre-formed polymers. biomedres.info The surface density of the initiator molecules, which can be controlled during the initial silanization step, largely determines the final grafting density of the polymer chains. mdpi.com

| Feature | "Grafting To" | "Grafting From" |

|---|---|---|

| Process | Pre-formed, end-functionalized polymers react with the substrate. biomedres.info | Polymer chains are grown in-situ from surface-immobilized initiators. biomedres.infosoton.ac.uk |

| Achievable Grafting Density | Lower, limited by steric hindrance between attached polymer chains. biomedres.info | Higher, as small monomers can easily diffuse to the surface. soton.ac.uk |

| Polymer Characterization | Polymer can be fully characterized before grafting. | Characterization of grafted polymer is more complex. |

| Control Factors | Concentration of polymer, reaction time, temperature. | Surface density of initiators, monomer concentration, polymerization conditions. mdpi.com |

The formation of self-assembled monolayers (SAMs) is a cornerstone of surface science, enabling precise control over the interfacial properties of materials. This compound is well-suited for creating SAMs on various oxide substrates, spontaneously forming a densely packed, organized molecular layer that imparts hydrophobicity. smolecule.comresearchgate.net The process relies on the hydrolysis of the methoxy groups and the subsequent covalent bond formation with the surface, followed by lateral cross-linking between adjacent silane molecules to enhance the stability of the film. oaepublish.com

Vapor phase deposition is a method for forming high-quality silane SAMs that avoids the use of organic solvents. researchgate.netresearchgate.net This technique can yield alkylsilane films with superior water repellency and surface smoothness compared to solution-based methods. researchgate.net In a typical protocol, the substrate is placed in a vacuum chamber which is then exposed to the vapor of this compound. ossila.comillinois.edu The deposition process is sensitive to parameters such as temperature, pressure, and the hydration state of the substrate surface. researchgate.net Research has shown that controlled vapor-phase deposition can produce dense, robust monolayers that are resistant to harsh conditions. illinois.edu The kinetics of deposition often follow a Langmuir model, with a rapid initial adsorption phase that slows as the surface sites become occupied, eventually reaching saturation. illinois.edu

| Parameter | Typical Range/Condition | Effect on SAM Quality | Reference |

|---|---|---|---|

| Temperature | 70 - 150 °C | Affects reaction kinetics and final layer structure. Higher temperatures can lead to denser films but may also cause degradation. | researchgate.net |

| Pressure | Reduced Pressure / Vacuum | Minimizes contaminants and improves the uniformity and quality of the monolayer. | ossila.com |

| Deposition Time | Minutes to several hours | Longer times generally lead to higher surface coverage and more ordered films, up to a saturation point. | illinois.edu |

| Substrate Hydration | Controlled surface water layer | A thin layer of adsorbed water on the substrate is crucial for the hydrolysis of the silane's methoxy groups. | researchgate.net |

Solution-based deposition is the most common and convenient strategy for forming this compound SAMs. ossila.com These methods typically involve the immersion of a substrate into a dilute solution of the silane in an anhydrous organic solvent, such as toluene (B28343) or isopropanol. ossila.comresearcher.life A trace amount of water is necessary to facilitate the hydrolysis of the methoxy groups, which is the rate-limiting step in the SAM formation process. Common techniques include dip coating and spin coating. ossila.com

Dip coating involves simply immersing the substrate in the silane solution for a period ranging from minutes to hours. ossila.com Spin coating, on the other hand, is a much faster process where a small amount of the silane solution is dropped onto a spinning substrate. sciencesconf.orgnih.gov Studies have demonstrated that spin coating can be a versatile and rapid alternative to immersion, producing robust, smooth, and homogeneous SAMs with properties and quality comparable to those formed by conventional methods. sciencesconf.orgnih.gov The quality of the resulting monolayer is influenced by several factors, including silane concentration, solvent choice, immersion/spin time, and post-deposition curing temperature. mpg.de

| Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Dip Coating / Immersion | Substrate is submerged in a silane solution for a set time. | Simple, cost-effective, suitable for complex shapes. | Can be time-consuming, uses larger solvent volumes. | ossila.com |

| Spin Coating | A small volume of solution is applied to a rotating substrate. | Fast, uses minimal chemicals, produces uniform films. | Generally limited to flat, planar substrates. | sciencesconf.orgnih.gov |

Self-Assembled Monolayer (SAM) Formation

Hybrid Material Preparation

This compound is a key precursor in the synthesis of organic-inorganic hybrid materials. These materials synergistically combine the properties of both organic components (like flexibility and functionality from the octyl group) and inorganic components (such as the rigidity and stability of the siloxane network). The sol-gel process is a fundamental methodology for creating these materials, involving the hydrolysis and subsequent condensation of alkoxysilane precursors. mdpi.com Advanced synthesis strategies utilize this compound in co-condensation reactions with other precursors and for incorporation into polymer matrices to tailor the final properties of the hybrid material.

Co-condensation with Other Alkoxysilanes or Metal/Metalloid Precursors

Co-condensation is a versatile sol-gel strategy where two or more different precursors react simultaneously to form a single, intimately mixed hybrid network. mdpi.com When this compound is co-condensed with other alkoxysilanes, such as tetraethoxysilane (TEOS), or with metal/metalloid precursors, the resulting material's properties can be precisely controlled. mdpi.commdpi.com The non-polar octyl group of this compound imparts hydrophobicity, while the other precursors can be used to build the primary structural network or add other functionalities. mdpi.com

In academic research, this methodology is used to functionalize the surface of inorganic nanoparticles. For instance, this compound has been used to modify nanoscale zero-valent iron (NZVI) particles. sigmaaldrich.com In a study by Peng et al., alkyltrimethoxysilanes with varying carbon chain lengths, including the C8 variant (this compound), were grafted onto NZVI to impart hydrophobic properties. sigmaaldrich.com This surface modification is crucial for applications such as the environmental remediation of floating oil, where the hydrophobicity and floatability of the cleaning agent are essential. sigmaaldrich.com

Similarly, this compound is used for the surface modification of metal oxide particles like titania (TiO2). sigmaaldrich.com This process involves the hydrolysis of the silane's methoxy groups, which then condense with hydroxyl groups on the surface of the titania particles. The result is a hybrid particle with an inorganic core and a covalently bonded organic shell of octyl groups, which alters the surface energy and improves its compatibility with non-polar media. sigmaaldrich.com

| Precursors | Methodology | Resulting Hybrid Material | Key Finding | Reference |

|---|---|---|---|---|

| This compound, Nanoscale Zero-Valent Iron (NZVI) | Surface Grafting | Hydrophobic NZVI Particles | The C8 alkyl chain of the silane acts as a "water-repellent leg," successfully rendering the NZVI particles hydrophobic and floatable. | sigmaaldrich.com |

| This compound, Titania (TiO2) Particles | Surface Modification | Octyl-functionalized Titania Particles | The silane modifies the surface of the inorganic titania particles, lowering their surface energy and enhancing hydrophobicity. | sigmaaldrich.com |

Incorporation into Organic Polymer Matrices

This compound is frequently incorporated into organic polymer matrices to create composites with enhanced properties. It primarily functions as a coupling agent or a surface modifier, creating a durable bridge between inorganic fillers and the organic polymer. russoindustrial.ruresearchgate.net The mechanism involves the silane's dual reactivity: the trimethoxysilyl group can hydrolyze and form stable covalent bonds (Si-O-Si) with itself or with hydroxyl groups on the surface of an inorganic filler, while the long octyl chain provides hydrophobicity and compatibility with the polymer matrix. russoindustrial.ru

The incorporation of the silane can be achieved through several methods. One advanced technique is the direct grafting of the silane onto the polymer backbone. researchgate.net This process is often initiated by a free-radical generator, such as a peroxide, which abstracts a hydrogen atom from the polymer chain. researchgate.net The resulting polymer radical can then react with a silane molecule, creating a covalent bond and grafting the silane onto the polymer. russoindustrial.ruresearchgate.net Subsequent exposure to moisture initiates the hydrolysis of the methoxy groups and condensation to form a cross-linked, stable siloxane network within the polymer matrix, significantly improving its thermal and mechanical properties. russoindustrial.ru

| Polymer Matrix | Method of Incorporation | Role of this compound | Resulting Improvement | Reference |

|---|---|---|---|---|

| Epoxy | Coating on silica fibers | Surface modifier | Improves hydrophobic characteristics of the fibers, protecting the fiber-matrix interface. | sigmaaldrich.com |

| General Polyolefins (e.g., Polyethylene) | Melt grafting (general mechanism) | Cross-linking agent | Forms a stable, three-dimensional siloxane structure within the polymer, imparting enhanced durability, heat resistance, and water resistance. | russoindustrial.ruresearchgate.net |

Advanced Characterization Techniques and Interpretation of Data

Spectroscopic Methods for Chemical Structure and Bonding

Spectroscopy is the principal tool for the structural characterization of Trimethoxy(octyl)silane. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) offer complementary information regarding the molecule's functional groups, atomic connectivity, and surface chemistry.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's vibrational modes. The resulting spectrum displays a series of absorption bands, with each band corresponding to a specific type of bond vibration.

The key vibrational modes observed in the FTIR spectrum of this compound are associated with the octyl group's C-H bonds and the trimethoxysilyl group's Si-O-C linkages. The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups in the octyl chain typically appear in the region of 2850-2960 cm⁻¹. researchgate.net A particularly strong and characteristic absorption band for alkoxysilanes is found around 1070-1100 cm⁻¹, which is attributed to the asymmetric stretching vibration of the Si-O-C bond. The presence of these distinct peaks confirms the successful incorporation of both the octyl chain and the trimethoxy groups onto the silicon atom.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~2955 | C-H Stretch | Methyl (CH₃) |

| ~2924 | C-H Stretch | Methylene (CH₂) researchgate.net |

| ~2855 | C-H Stretch | Methylene (CH₂) |

| ~1465 | C-H Bend | Methylene (CH₂) |

| ~1070 | Si-O-C Asymmetric Stretch | Trimethoxysilyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for providing detailed information about the atomic structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, it is possible to map the connectivity and chemical environment of each atom in the molecule.

The ¹H NMR spectrum of this compound provides a quantitative map of the hydrogen atoms (protons) in the molecule. The spectrum is characterized by distinct signals for the protons of the methoxy (B1213986) groups and the various protons along the octyl chain.

The nine equivalent protons of the three methoxy groups (–OCH₃) give rise to a sharp singlet, typically observed around 3.58 ppm. chemicalbook.com The protons of the octyl chain appear as a series of multiplets. The terminal methyl group (–CH₃) protons are the most shielded and appear as a triplet around 0.88 ppm. The six methylene groups (–CH₂–) in the middle of the chain produce a complex multiplet signal around 1.2-1.4 ppm. The methylene group protons adjacent to the silicon atom (Si–CH₂–) are shifted slightly upfield and appear as a distinct triplet around 0.65 ppm.

Table 2: Typical ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~3.58 | Singlet | 9H, Si(OCH₃)₃ |

| ~1.2-1.4 | Multiplet | 12H, -(CH₂)₆- |

| ~0.88 | Triplet | 3H, -CH₂CH₃ |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically distinct carbon atom gives a separate signal. For this compound, signals corresponding to the methoxy carbons and the eight carbons of the octyl chain are observed.

The carbon atoms of the methoxy groups (Si-O–CH₃) typically resonate at approximately 50.5 ppm. rsc.org The eight carbons of the octyl chain show a series of signals in the aliphatic region of the spectrum. The terminal methyl carbon appears at around 14.1 ppm. The methylene carbons appear in the range of 22.7 to 33.0 ppm, while the carbon directly bonded to the silicon atom (Si–CH₂) is the most upfield of the chain carbons, appearing at approximately 12.5 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~50.5 | Si(OC H₃)₃ rsc.org |

| ~33.0 | -C H₂- |

| ~31.9 | -C H₂- |

| ~29.3 | -C H₂- |

| ~29.2 | -C H₂- |

| ~22.7 | -C H₂- |

| ~14.1 | -CH₂C H₃ |

²⁹Si NMR spectroscopy is a specialized technique that directly probes the silicon nucleus, providing valuable information about its chemical environment. For this compound, the spectrum consists of a single resonance, indicating the presence of only one type of silicon environment. The chemical shift for the silicon atom in similar trimethoxy(alkyl)silane structures is typically observed in the range of -42 to -44 ppm. rsc.org This upfield chemical shift is characteristic of a silicon atom bonded to three oxygen atoms and one carbon atom.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical bonding states of the atoms on the surface of a material. When analyzing surfaces treated with this compound, XPS can confirm the presence of the silane (B1218182) layer and provide insight into its bonding with the substrate.

The XPS survey spectrum of a surface modified with this compound would show peaks corresponding to Silicon (Si 2p), Oxygen (O 1s), and Carbon (C 1s). synchrotron-soleil.fr High-resolution spectra of these regions provide detailed chemical state information.

Si 2p: The binding energy of the Si 2p peak, typically found around 101.7-102.5 eV, is characteristic of silicon in a siloxane (Si-O) environment. synchrotron-soleil.fr

O 1s: The O 1s peak, observed at approximately 532.0 eV, corresponds to the oxygen atoms in the Si-O-C and Si-O-Si linkages. synchrotron-soleil.fr

C 1s: The C 1s peak, centered around 284.5-285.0 eV, is attributed to the aliphatic carbons of the octyl chain and the methoxy groups. synchrotron-soleil.fr

Analysis of the peak areas allows for the quantification of the surface elemental composition, while subtle shifts in binding energies can indicate the formation of chemical bonds (e.g., Si-O-Substrate) between the silane and the surface it is modifying.

Table 4: Typical XPS Binding Energies for this compound Components

| Core Level | Typical Binding Energy (eV) | Corresponding Bond/Environment |

|---|---|---|

| Si 2p | 101.7 - 102.5 | Si-O synchrotron-soleil.fr |

| O 1s | ~532.0 | Si-O-C, Si-O-Si synchrotron-soleil.fr |

Microscopic and Morphological Characterization

The modification of surfaces with this compound results in the formation of a thin film, often a self-assembled monolayer (SAM), which imparts new properties to the substrate, most notably hydrophobicity. The effectiveness and uniformity of this layer are critically dependent on its morphology and structure at the micro- and nanoscale. Advanced microscopic techniques are therefore essential for visualizing the coating, assessing its quality, and understanding its formation.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique used to obtain high-resolution images of a sample's surface topography. In the context of this compound coatings, SEM is employed to observe the macroscopic effects of the silanization process on the substrate.

While powerful for observing surface topography, conventional SEM has limited resolution for visualizing molecular-level films. Therefore, it is often used to confirm the absence of large-scale defects rather than to characterize the monolayer structure itself.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, making it suitable for characterizing the nanoscale features of this compound modifications, particularly in the context of nanoparticles and composites.

TEM allows for the direct visualization of the thin silane layer on the surface of nanoparticles. This is crucial for confirming that the functionalization process has resulted in a conformal coating rather than just agglomerates of silane. nih.gov The thickness of the applied silane layer can be estimated from high-resolution TEM images. In studies of polymer nanocomposites, TEM is used to assess the dispersion of silane-modified fillers within the polymer matrix. acs.org Effective silanization, like that with this compound, improves the compatibility between hydrophilic fillers (e.g., silica) and a hydrophobic polymer matrix, leading to better dispersion, which is observable with TEM. The analysis can reveal whether the nanoparticles are individually coated and well-distributed or if they remain in aggregated clusters.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing silane monolayers at the nanoscale, providing three-dimensional topographical images and quantitative data on surface roughness. oxinst.com Unlike electron microscopy, AFM does not require a conductive coating, allowing for the direct analysis of the insulating silane layer in its native state. wiley.com

Following treatment with this compound, AFM is used to visualize the structure of the self-assembled monolayer. mpg.de The images can reveal the formation of domains, islands, or pits, providing insights into the growth kinetics and ordering of the film. mpg.despm.com.cn For example, the growth of long-chain alkylsilane SAMs can show a transition from molecules lying down on the surface to a more ordered, standing-up geometry as surface coverage increases, a process that can be tracked with AFM. mpg.de

A key metric obtained from AFM is surface roughness. The root-mean-square (RMS) roughness value quantifies the smoothness of the coating. A low RMS value typically indicates a uniform, well-ordered monolayer. Studies on similar alkylsilane SAMs have used AFM to show that the formation of a dense monolayer can lead to a very smooth surface, with RMS roughness values on the order of nanometers or sub-nanometers. rsc.orgresearchgate.net

| Technique | Information Obtained for this compound Coatings | Typical Findings |

| SEM | Surface topography, coating uniformity, presence of large aggregates or defects. mdpi.com | Confirms macroscopically uniform coverage and absence of significant defects like cracks. researcher.lifemdpi.com |

| TEM | Nanoparticle coating confirmation, estimation of film thickness, dispersion of modified fillers in composites. nih.govacs.org | Visualization of a distinct, thin layer on nanoparticle surfaces; improved dispersion of fillers in a polymer matrix. acs.org |

| AFM | Nanoscale surface morphology, quantitative roughness (RMS), visualization of molecular domains and islands. mpg.despm.com.cn | Formation of ordered domains; smooth surfaces with low RMS roughness (e.g., < 2 nm) indicating a well-formed monolayer. mpg.dersc.org |

Surface and Interfacial Analysis

The primary function of treating a surface with this compound is to alter its surface chemistry, primarily by reducing its surface energy and rendering it hydrophobic. sigmaaldrich.com A suite of surface analysis techniques is used to quantify these changes and to understand the new interfacial properties of the modified material.

Contact Angle Measurements (Static and Dynamic Water Contact Angle)

Contact angle goniometry is the most direct method to quantify the wettability of a surface. hubspot.net The measurement determines the angle at which a liquid droplet meets a solid surface, providing a clear indication of the surface's hydrophobicity or hydrophilicity.

Static Water Contact Angle (WCA): The static contact angle is measured with a droplet resting in equilibrium on the surface. nanoscience.com A pristine, hydrophilic surface like silica (B1680970) or glass will have a very low WCA, often near 0°, as a water droplet spreads across it instantly. researchgate.net After modification with this compound, the surface becomes hydrophobic due to the exposed octyl chains. This results in a significant increase in the WCA. For surfaces treated with octyl-group silanes, static water contact angles are typically in the range of 95° to 110°. rsc.org This high contact angle confirms the successful formation of a low-energy, water-repellent surface.

Dynamic Water Contact Angle: While the static contact angle provides a snapshot of wettability, dynamic contact angles provide more detailed information about the surface's homogeneity and roughness. hubspot.net Dynamic angles are measured as the three-phase (solid-liquid-gas) contact line is advanced or receded across the surface, yielding the advancing (θ_adv) and receding (θ_rec) contact angles. hubspot.net

Advancing Angle (θ_adv): This is the maximum contact angle, measured as the volume of the droplet is increased just before the contact line moves outward.

Receding Angle (θ_rec): This is the minimum contact angle, measured as the droplet volume is decreased just before the contact line retracts.

The difference between these two values is the contact angle hysteresis (CAH = θ_adv - θ_rec) . A low CAH is indicative of a chemically and topographically homogeneous surface, such as a well-ordered silane monolayer. hubspot.net A high CAH suggests surface heterogeneity, roughness, or chemical contamination. For superhydrophobic surfaces, a very small hysteresis is a key characteristic, allowing water droplets to roll off easily. hubspot.net

| Substrate | Silane Treatment | Static Water Contact Angle (°) | Reference |

| SiO2/Si | This compound (OTS-8) | 99 | rsc.org |

| SiO2/Si | Dual Silane (OTS-18/OTS-8) | 106 ± 1 | rsc.org |

| Silica Nanoparticles | This compound | >140 (at optimal loading) | researchgate.net |

| Dursan Coated Steel | Prototype (hydrophobic) | 125.1 (advancing) / 93.6 (receding) | silcotek.com |

| Uncoated Stainless Steel | None | 68 | jlps.gr.jp |

Inverse Gas Chromatography (IGC) for Surface Energy Determination

Inverse Gas Chromatography (IGC) is a highly sensitive gas-phase technique used to characterize the surface properties of solid materials, including powders, fibers, and films. azom.commdpi.com It is particularly powerful for quantifying the surface energy of materials before and after modification with this compound. In IGC, the material to be studied is packed into a column, and known probe molecules are injected with a carrier gas. The retention time of these probes, which is determined by their interaction with the solid surface, is used to calculate thermodynamic properties. iesmat.com

The total surface energy (γ_S) of a solid is composed of two components: a dispersive (or non-polar) component (γ_S^d) and a specific (or polar/acid-base) component (γ_S^sp). mdpi.com

Dispersive Surface Energy (γ_S^d): This component arises from London-van der Waals forces and is determined by injecting a series of non-polar probes, such as n-alkanes (e.g., hexane, heptane, octane), and measuring their retention times. The treatment of a high-energy surface (like silica) with this compound covers the surface with non-polar alkyl chains, which significantly reduces the dispersive surface energy. acs.orgacs.org

Specific Surface Energy (γ_S^sp): This component relates to acid-base and polar interactions. It is determined by injecting polar probes (e.g., dichloromethane, toluene) and quantifying the interactions beyond the dispersive forces. acs.org The silanization process consumes the polar surface hydroxyl (silanol) groups on substrates like silica, drastically reducing the specific component of surface energy. inverse-chromatography.com

IGC studies on silanized silica show a marked reduction in both dispersive and total surface energies compared to untreated silica. acs.orgacs.org This quantitative data confirms the creation of a low-energy surface and can be correlated with properties like powder flowability, adhesion, and dispersibility in composite materials. acs.org

| Surface Property | Untreated Silica | Silanized Silica (with alkylsilanes) | Significance of Change |

| Dispersive Surface Energy (γ_S^d) | High | Significantly Reduced acs.orgacs.org | Indicates coverage by a non-polar alkyl layer. |

| Specific Surface Energy (γ_S^sp) | High | Drastically Reduced acs.org | Confirms the reaction of polar surface hydroxyl groups. |

| Total Surface Energy (γ_S) | High | Reduced by up to 50% or more acs.orgacs.org | Quantifies the overall shift to a low-energy, hydrophobic surface. |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to evaluate the corrosion protection performance of coatings applied to metallic substrates. In the context of this compound, EIS is employed to characterize the barrier properties and integrity of the silane film. This method involves applying a small amplitude alternating potential to the coated substrate and measuring the resulting current response over a range of frequencies. The impedance, which is the resistance to the flow of alternating current, provides valuable information about the electrochemical behavior of the coating-substrate interface.

The data obtained from EIS measurements are often represented in the form of Nyquist and Bode plots. A Nyquist plot illustrates the relationship between the real (Z') and imaginary (Z'') components of impedance. For an effective protective coating, the Nyquist plot typically shows a large capacitive semicircle, indicating high impedance. The diameter of this semicircle corresponds to the charge transfer resistance (Rct), a key parameter representing the resistance to corrosion reactions at the metal surface. A larger Rct value signifies better corrosion protection.

Bode plots, on the other hand, display the impedance modulus (|Z|) and the phase angle as a function of frequency. For a high-performance coating like those formed by this compound, the Bode plot will show high impedance values at low frequencies (e.g., 0.01 Hz), often exceeding 10⁸ Ω·cm². ijcsi.pro The phase angle plot for an ideal capacitive coating would be close to -90° over a wide frequency range. Deviations from this ideal behavior can indicate water uptake, defect formation, or the initiation of corrosion processes.

Detailed Research Findings

Research has demonstrated that coatings derived from this compound provide effective corrosion protection, which can be quantitatively assessed using EIS. The long octyl chain of the silane molecule contributes to the formation of a dense, hydrophobic barrier layer that hinders the penetration of corrosive species such as water, oxygen, and chloride ions to the metallic substrate.

EIS analysis of this compound coatings on substrates like aluminum or steel typically reveals very high impedance values, confirming the formation of a robust barrier film. mdpi.com The coating capacitance (Cc) is another critical parameter derived from EIS data. An increase in Cc over time during exposure to an electrolyte solution is often associated with water absorption by the coating, as water has a higher dielectric constant than most organic coatings. gamry.com Stable and low capacitance values for a this compound film would indicate its excellent resistance to water uptake.

Equivalent electrical circuit (EEC) modeling is a common method for interpreting EIS data. A simple model for an intact coating often consists of the solution resistance (Rs) in series with a parallel combination of the coating capacitance (Cc) and the pore resistance (Rpo). The pore resistance represents the resistance of ion-conducting paths within the coating. For a high-quality this compound coating, Rpo is expected to be very high. As the coating degrades, a more complex model incorporating elements like the double-layer capacitance (Cdl) and the charge transfer resistance (Rct) at the substrate interface may be necessary to accurately describe the system. gamry.comsemanticscholar.org

The following tables present hypothetical yet representative EIS data for a this compound coating on a steel substrate immersed in a 3.5% NaCl solution. Table 1 shows the change in key impedance parameters over an extended immersion period, illustrating the stability of the coating. Table 2 provides a more detailed look at the impedance modulus and phase angle at specific frequencies at the beginning of the immersion test.

Table 1: Evolution of EIS Parameters for this compound Coating with Immersion Time

| Immersion Time (hours) | Charge Transfer Resistance (Rct) (Ω·cm²) | Coating Capacitance (Cc) (F/cm²) | Pore Resistance (Rpo) (Ω·cm²) |

|---|---|---|---|

| 1 | 1.5 x 10⁹ | 2.5 x 10⁻¹⁰ | 5.0 x 10⁸ |

| 24 | 1.4 x 10⁹ | 2.7 x 10⁻¹⁰ | 4.8 x 10⁸ |

| 168 | 1.2 x 10⁹ | 3.1 x 10⁻¹⁰ | 4.5 x 10⁸ |

| 500 | 9.8 x 10⁸ | 3.5 x 10⁻¹⁰ | 4.1 x 10⁸ |

Table 2: Impedance Modulus and Phase Angle at Different Frequencies (Initial Immersion)

| Frequency (Hz) | Impedance Modulus |Z| (Ω·cm²) | Phase Angle (°) |

|---|---|---|

| 10000 | 1.2 x 10⁴ | -5 |

| 100 | 8.5 x 10⁶ | -80 |

| 1 | 7.2 x 10⁸ | -85 |

| 0.01 | 2.1 x 10⁹ | -78 |

Theoretical and Computational Investigations of Trimethoxy Octyl Silane Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations serve as a powerful computational microscope, providing insights into the dynamic behavior of trimethoxy(octyl)silane molecules over time. These simulations are crucial for understanding the collective phenomena that are difficult to observe experimentally.

Simulation of Monolayer Formation and Growth

MD simulations have been effectively used to model the self-assembly process of this compound on substrates, particularly hydroxylated silica (B1680970). Using reactive force fields like ReaxFF, these simulations can explicitly model the chemical reactions involved in monolayer formation, including hydrolysis of the methoxy (B1213986) groups and subsequent condensation with surface silanol (B1196071) groups. researchgate.net

The simulation process typically involves placing a solution of alkylmethoxysilane molecules in a solvent (e.g., hexane) in contact with a hydroxylated silica surface. researchgate.net To mimic realistic deposition conditions, advanced simulation techniques may be employed, such as periodically adding new silane (B1218182) molecules to the simulation box to represent a constant supply from a bulk solution. researchgate.net These simulations track the trajectory of each atom, allowing for a step-by-step visualization of how individual silane molecules approach the surface, react with it, and organize into a monolayer. The kinetics of this process can be analyzed, revealing that the deposition of hydroxysilane precursors leads to faster monolayer formation compared to methoxysilane (B1618054) precursors. researchgate.net

Table 1: Representative MD Simulation Parameters for Silanization This table is interactive. You can sort and filter the data.

| Parameter | Value / Description | Reference |

|---|---|---|

| Force Field | ReaxFF | researchgate.net |

| System | Butyl-, Octyl-, Dodecyltrimethoxysilane in hexane | researchgate.net |

| Substrate | Hydroxylated Silica | researchgate.net |

| Simulation Goal | Model monolayer formation and observe alkyl chain length dependence | researchgate.net |

Interfacial Interactions (Silane-Substrate, Silane-Polymer)

MD simulations are instrumental in quantifying the interactions at the interface between the silane monolayer and both the substrate and surrounding polymer matrices.

Silane-Substrate Interactions: Simulations show that the initial stages of grafting are not random. There is a preference for silane molecules to condense with surface silanol groups that are located further from the substrate surface or are adjacent to already-grafted silanes. researchgate.net This indicates a cooperative effect during the initial monolayer formation. The strength and nature of the bond between the silicon atom of the silane and the oxygen atoms on the substrate surface are critical for the stability and durability of the resulting film.

Silane-Polymer Interactions: In polymer nanocomposites, the compatibility between the polymer matrix and the silane-modified surface is paramount. MD simulations can model the interface between a polymer, such as poly(3-hydroxybutyrate) (PHB), and a surface modified with an octyl silane. researchgate.net These simulations reveal how the hydrophobic octyl chains of the silane monolayer interact with the polymer, reducing interfacial tension and promoting better dispersion of nanoparticles within the polymer matrix. researchgate.net The choice of functional groups on the polymer and the silane's terminal groups significantly influences the adsorption mechanism and resulting interfacial strength. For instance, hydroxyl-terminated polymer chains may adopt graft-like conformations on a silica surface, while methoxy-terminated chains tend to lie flat along the surface. daneshyari.com

Influence of Alkyl Chain Length and Grafting Density on Monolayer Morphology

The structure and properties of the resulting monolayer are heavily dependent on the molecular architecture of the silane and its packing on the surface.

Alkyl Chain Length: MD simulations comparing silanes with different alkyl chain lengths (e.g., butyl, octyl, and dodecyl) demonstrate that chain length is a key determinant of monolayer morphology. researchgate.net Longer alkyl chains, like the octyl group in this compound, contribute to stronger van der Waals interactions between adjacent molecules. This leads to more ordered and densely packed monolayers. researchgate.net Experimental studies support these findings, showing that hydrophobicity increases with alkyl chain length up to the octyl (C8) chain, after which disorder can occur with much longer chains. researchgate.net

Grafting Density: Grafting density, or the number of silane molecules attached per unit area of the substrate, critically affects the orientation and conformation of the alkyl chains. researchgate.net MD simulations show that at low grafting densities, the octyl chains may lie flat on the surface. As the density increases, steric hindrance forces the chains to tilt upwards, adopting a more vertical orientation. researchgate.netbilkent.edu.tr The tilt angle of the alkyl tails is directly dependent on the grafting density. researchgate.net Studies have shown that thermomechanical properties of composites can be optimized at a specific grafting density; densities that are too high or too low may result in suboptimal performance. bilkent.edu.tr

Table 2: Effect of Grafting Density on Monolayer Properties This table is interactive. You can sort and filter the data.

| Grafting Density | Alkyl Chain Orientation | Monolayer Order | Resulting Property | Reference |

|---|---|---|---|---|

| Low | Disordered, chains tend to lie on the surface | Low | Incomplete surface coverage | researchgate.net |

| Optimal | Tilted, upright orientation | High | Maximum hydrophobicity, optimal mechanical properties | researchgate.netbilkent.edu.tr |

Density Functional Theory (DFT) Calculations

DFT calculations provide a quantum mechanical lens to examine the electronic structure of this compound, offering deep insights into reaction mechanisms and the nature of chemical bonding that are inaccessible to classical MD simulations. lp.edu.ua

Reaction Mechanism Elucidation at the Molecular Level

The functionality of this compound relies on two primary reactions: the hydrolysis of its methoxy groups to form silanols (Si-OH), and the subsequent condensation of these silanols with surface hydroxyls or other silanols to form stable siloxane (Si-O-Si) bonds. daneshyari.comafinitica.com

DFT is used to model these reaction pathways in detail. By calculating the potential energy surface of the reacting system, researchers can identify the transition states and determine the activation energies for both the hydrolysis and condensation steps. rsc.org These calculations can confirm the reaction mechanism, which for silane hydrolysis is often suggested to follow an SN2-type pathway. afinitica.com DFT can also model the role of catalysts, such as acids or bases, by showing how they lower the activation energy barriers and accelerate reaction rates. For instance, calculations can reveal how a protonated alkoxysilane is more susceptible to nucleophilic attack by water during hydrolysis. afinitica.com While direct DFT studies on this compound's reaction are not abundant, analogous studies on other alkoxysilanes provide a clear framework for understanding these fundamental processes at the molecular level. lp.edu.uarsc.org

Electronic Structure and Bonding Analysis

DFT calculations are essential for analyzing the distribution of electrons within the this compound molecule and its bonding interactions with substrates. This analysis helps explain the stability and reactivity of the molecule.

Bonding Analysis: Methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature of the chemical bonds. rsc.org For the silane-substrate interface, DFT can calculate the adhesion energy, providing a quantitative measure of the bond strength. researchgate.net Studies on similar silanes bonding to metal or metal oxide surfaces show that functional groups can significantly influence adhesion through the transfer of electrons at the interface. researchgate.net DFT can compute various electronic parameters to predict this behavior.

Table 3: Key Electronic Parameters from DFT for Interface Analysis This table is interactive. You can sort and filter the data.

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Adhesion Energy (Eads) | The energy released when the silane molecule adsorbs onto the substrate. | A higher value indicates a stronger, more stable bond at the interface. | researchgate.net |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Relates to the stability and reactivity of the silane. | researchgate.net |

| Dipole Moment (μ) | Indicates the polarity of the molecule. | Influences intermolecular interactions and orientation on the substrate. | researchgate.net |